molecular formula C30H29BrN2O3 B15017557 N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B15017557
M. Wt: 545.5 g/mol
InChI Key: OGEATMPOFZEABD-VTNSRFBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a bromophenyl group and a methoxy group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE typically involves multiple steps, including:

    Formation of the naphthalene core: This step involves the synthesis of the naphthalene ring system, which can be achieved through various methods such as Friedel-Crafts alkylation or acylation.

    Introduction of the bromophenyl group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a naphthalene derivative in the presence of a palladium catalyst.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using a suitable methoxy donor.

    Hydrazide formation: The final step involves the formation of the hydrazide moiety through the reaction of the intermediate compound with hydrazine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with altered substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene cores but different substituents.

    Bromophenyl derivatives: Molecules featuring bromophenyl groups with varying functional groups.

    Hydrazides: Compounds containing hydrazide moieties with different aromatic or aliphatic groups.

Uniqueness

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H29BrN2O3

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C30H29BrN2O3/c1-20(2)25-13-11-21(3)15-29(25)36-19-30(34)33-32-17-27-26-10-5-4-8-23(26)12-14-28(27)35-18-22-7-6-9-24(31)16-22/h4-17,20H,18-19H2,1-3H3,(H,33,34)/b32-17+

InChI Key

OGEATMPOFZEABD-VTNSRFBWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.